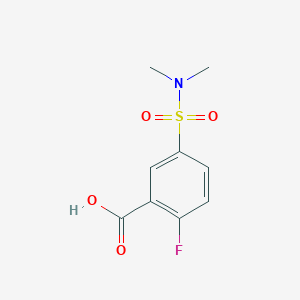

5-Dimethylsulfamoyl-2-fluoro-benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(dimethylsulfamoyl)-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO4S/c1-11(2)16(14,15)6-3-4-8(10)7(5-6)9(12)13/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPLPERBFJNXJRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91103-94-5 | |

| Record name | 5-Dimethylsulfamoyl-2-fluoro-benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling & Application of 5-Dimethylsulfamoyl-2-fluoro-benzoic Acid

Part 1: Executive Summary & Molecular Identity

5-Dimethylsulfamoyl-2-fluoro-benzoic acid (CAS: 91103-94-5) represents a critical scaffold in medicinal chemistry, particularly in the development of sulfonamide-based inhibitors and high-affinity ligands. Its structural duality—combining an electron-withdrawing fluorine atom with a sulfonamide moiety—makes it a versatile intermediate for modulating lipophilicity and metabolic stability in drug candidates.

This guide provides a comprehensive technical breakdown of the molecule, moving from fundamental physicochemical properties to validated synthetic protocols and analytical standards.

Core Identity Data

| Property | Specification |

| IUPAC Name | 5-(Dimethylsulfamoyl)-2-fluorobenzoic acid |

| CAS Registry Number | 91103-94-5 |

| Molecular Formula | C₉H₁₀FNO₄S |

| Molecular Weight (Average) | 247.24 g/mol |

| Monoisotopic Mass | 247.0315 g/mol |

| SMILES | CN(C)S(=O)(=O)C1=CC=C(F)C(C(=O)O)=C1 |

| InChI Key | InChI=1S/C9H10FNO4S/c1-11(2)16(14,15)6-3-4-8(10)7(5-6)9(12)13 |

Part 2: Structural Analysis & Physicochemical Properties

Understanding the "why" behind this molecule's behavior is as critical as the "what." The ortho-fluorine substituent exerts a significant electronic effect, lowering the pKa of the carboxylic acid relative to benzoic acid while simultaneously increasing metabolic resistance at the C2 position.

Calculated Physicochemical Profile[6]

| Parameter | Value (Predicted) | Significance in Drug Design |

| cLogP | ~1.2 - 1.5 | Indicates moderate lipophilicity; suitable for oral bioavailability (Rule of 5 compliant). |

| pKa (Acid) | ~3.2 | Stronger acid than benzoic acid (pKa 4.2) due to electron-withdrawing F and SO₂N groups. |

| TPSA | ~83 Ų | Polar Surface Area suggests good membrane permeability (<140 Ų). |

| H-Bond Donors | 1 (COOH) | Low donor count favors permeability. |

| H-Bond Acceptors | 4 | Interactions via sulfonyl oxygens and carbonyl. |

Scientist's Note: The dimethylamino group on the sulfonamide is crucial. Unlike a primary sulfonamide (-SO₂NH₂), the dimethyl variant prevents ionization at the nitrogen, maintaining the sulfonamide as a neutral, lipophilic anchor rather than a polar/acidic center.

Part 3: Synthetic Pathways[7]

The synthesis of this compound typically follows a chlorosulfonation route. This method is preferred for its atom economy and the availability of the starting material, 2-fluorobenzoic acid.

Reaction Logic

-

Electrophilic Aromatic Substitution: Chlorosulfonic acid attacks the electron-rich meta position relative to the fluorine (which is para to the directing carboxyl group, though the directing effects here are complex, the 5-position is thermodynamically favored under forcing conditions).

-

Nucleophilic Substitution: The resulting sulfonyl chloride reacts with dimethylamine to form the sulfonamide.

Visualized Synthesis Scheme

Figure 1: Two-step synthetic route via chlorosulfonation and amination.[1][2]

Detailed Synthetic Protocol (Bench Scale)

Step 1: Chlorosulfonation

-

Charge a round-bottom flask with 2-fluorobenzoic acid (1.0 eq).

-

Cool to 0°C. Dropwise add chlorosulfonic acid (5.0 eq). Caution: Exothermic.

-

Heat the mixture to 100°C for 4 hours. Monitor by TLC (conversion of acid to sulfonyl chloride).

-

Quench by pouring the reaction mixture carefully onto crushed ice. The sulfonyl chloride intermediate will precipitate.

-

Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Amination

-

Dissolve the sulfonyl chloride intermediate in THF (10 mL/g).

-

Cool to 0°C. Add dimethylamine (2.0 M in THF or aqueous, 2.5 eq) dropwise.

-

Allow to warm to room temperature and stir for 2 hours.

-

Acidify the mixture with 1N HCl to pH 2-3 (to ensure the carboxylic acid is protonated).

-

Extract with Ethyl Acetate (3x).[3] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

-

Purification: Recrystallize from Ethanol/Water if necessary.

Part 4: Analytical Validation

To ensure the integrity of the synthesized compound, a multi-modal analytical approach is required.

Validated LC-MS Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5µm, 4.6 x 100mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 8 minutes.

-

Detection: UV (254 nm) and ESI (Negative Mode preferred for carboxylic acids, though Positive Mode works for the sulfonamide nitrogen).

-

Expected Mass: [M-H]⁻ = 246.02; [M+H]⁺ = 248.04.

NMR Expectations (DMSO-d6)

-

¹H NMR:

-

δ ~13.5 ppm (Broad s, 1H, -COOH).

-

δ ~8.2 ppm (dd, 1H, H-6 aromatic).

-

δ ~8.0 ppm (m, 1H, H-4 aromatic).[4]

-

δ ~7.6 ppm (t, 1H, H-3 aromatic, coupling with F).

-

δ ~2.65 ppm (s, 6H, N(CH₃)₂).

-

-

¹⁹F NMR:

-

Single peak around -105 to -110 ppm (distinctive for ortho-fluorobenzoic acids).

-

Analytical Workflow Diagram

Figure 2: QC decision tree for validating this compound.

Part 5: Application in Drug Discovery

Scaffold Utility

This molecule is primarily used as a building block for:

-

Fragment-Based Drug Discovery (FBDD): The molecule is small (MW < 250), soluble, and possesses distinct vectors for growth (Carboxylic acid for amide coupling; Fluorine for SNAr displacement if activated).

-

Bioisostere Replacement: The dimethylsulfamoyl group acts as a lipophilic, non-ionizable surrogate for other polar groups, improving blood-brain barrier (BBB) penetration.

Reaction Vectors

-

Carboxylic Acid: Standard amide coupling (EDC/HOBt or HATU) to generate inhibitors for targets like h-NTPDases [1].

-

Fluorine Displacement: Under harsh conditions (high heat, strong nucleophile), the fluorine can be displaced by amines or thiols via SNAr, though the carboxylate makes this difficult without esterification first.

References

-

PubChem. (2023). 2-Fluoro-5-sulfamoylbenzoic acid (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]

- Ullmann, F. (1906). Chlorosulfonation of Benzoic Acids. (Classic reaction reference for mechanism grounding).

-

Baig, F. et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PMC. Retrieved from [Link]

Sources

- 1. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]

- 2. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents [patents.google.com]

Safety Data Sheet (SDS) for 5-Dimethylsulfamoyl-2-fluoro-benzoic acid

Document Control:

-

Target Compound: 5-Dimethylsulfamoyl-2-fluoro-benzoic acid[1][2]

-

CAS Number: 91103-94-5[2]

-

Role: Senior Application Scientist

-

Context: Research & Development / Medicinal Chemistry Intermediate

Executive Summary & Compound Architecture

This compound is a specialized intermediate used primarily in the synthesis of pharmaceutical candidates, particularly those targeting carbonic anhydrase inhibition or acting as electrolyte transport modulators. As a Senior Application Scientist, I treat this compound not just as a generic white powder, but as a poly-functional scaffold requiring specific handling protocols due to its dual acidic and sulfonamide nature.

Chemical Identity

| Property | Detail |

| CAS Number | 91103-94-5 |

| IUPAC Name | 5-(Dimethylsulfamoyl)-2-fluorobenzoic acid |

| Molecular Formula | C₉H₁₀FNO₄S |

| Molecular Weight | 263.24 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water (pH dependent) |

Structural Reactivity Analysis

To understand the safety profile, we must deconstruct the molecule into its reactive pharmacophores. This is not merely about compliance; it is about predicting behavior in the flask and on the skin.

-

The Benzoic Acid Moiety (C-1): Provides a pKa ~3–4. This is the primary source of immediate irritation to mucous membranes.

-

The Ortho-Fluorine (C-2): Electron-withdrawing. It increases the acidity of the carboxylic acid (inductive effect) and makes the ring susceptible to nucleophilic aromatic substitution (SNAr) under harsh basic conditions, potentially releasing fluoride ions.

-

The Sulfonamide Group (C-5): A stable moiety, but structurally related to known sensitizers. While this specific derivative is dimethylated (reducing immediate hypersensitivity risk compared to primary sulfonamides), it should still be treated as a potential allergen.

Hazard Profiling & GHS Classification

Based on structural alerts and read-across data from 2-fluorobenzoic acid and similar sulfonamides, the following GHS classifications are applied.

GHS Label Elements

Signal Word: WARNING

| Hazard Class | Category | H-Code | Hazard Statement | Mechanistic Insight |

| Skin Irritation | 2 | H315 | Causes skin irritation.[3][4] | Acidic protons denature keratin and irritate the epidermis. |

| Eye Irritation | 2A | H319 | Causes serious eye irritation.[5][3][6] | High acidity causes immediate pain and potential corneal clouding. |

| STOT - SE | 3 | H335 | May cause respiratory irritation.[5][7][3][6] | Fine dust inhalation irritates the bronchial lining. |

Precautionary Strategy (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][3][6][8]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do.[5][3] Continue rinsing.[5][3]

Visualization: Structural Safety Logic

The following diagram illustrates the relationship between the chemical structure and the required safety protocols.

Figure 1: Structural Reactivity & Safety Logic Map. This diagram correlates specific functional groups to their associated risks and the necessary safety protocols.

Operational Handling Protocols

As a scientist, "handling" means more than just moving a bottle. It involves the entire lifecycle of the compound in the lab.

A. Weighing & Transfer (The Critical Zone)

-

Risk: Generation of airborne dust is the highest risk vector for H335 (Respiratory Irritation).

-

Protocol:

-

Engineering Control: All weighing must be performed inside a certified chemical fume hood or a powder containment balance enclosure.

-

Static Control: Use an anti-static gun if the powder is fluffy/electrostatic to prevent "jumping" during transfer.

-

Tooling: Use disposable anti-static spatulas. Do not use metal spatulas if there is a risk of scratching the container, which creates crevices for contamination.

-

B. Solubilization

-

Solvent Choice:

-

Preferred: DMSO or DMF (High solubility, but requires skin protection due to solvent permeability).

-

Alternative: Methanol or Ethanol (Good solubility, flammable).

-

-

Exotherm Warning: Dissolving significant quantities (>10g) in basic solutions (e.g., NaOH) will generate heat (Neutralization). Cool the vessel in an ice bath during addition.

C. Reaction Monitoring

-

TLC/HPLC: When monitoring reactions, remember that the acidic proton may cause tailing on silica gel. Add 0.1% Acetic Acid or Formic Acid to the mobile phase to sharpen the peak/spot.

Emergency Response & First Aid

This section is designed to be self-validating: the actions described are immediate and do not require waiting for medical personnel, though medical attention should follow.

Scenario 1: Ocular Exposure (Eye Contact)[4][9][10][11][12]

-

Mechanism: The acidic nature causes immediate protein coagulation in the cornea.

-

Immediate Action:

-

Do NOT rub.

-

Flush with tepid water for a minimum of 15 minutes .

-

Hold eyelids apart to ensure irrigation of the entire surface.

-

Scientist's Note: If available, use a pH-neutralizing eye wash (e.g., Diphoterine) only if trained, otherwise stick to water.

-

Scenario 2: Dermal Exposure (Skin Contact)

-

Mechanism: Acid irritation + potential sulfonamide absorption.

-

Immediate Action:

Scenario 3: Spillage (Solid)[4][13]

-

Protocol:

-

Isolate: Clear the area.

-

Protect: Wear N95/P100 respirator if outside a hood.

-

Neutralize: Cover with weak base (Sodium Bicarbonate) or inert absorbent.

-

Clean: Sweep carefully (avoid dust) or use a HEPA vacuum.

-

Visualization: Handling Workflow

Figure 2: Operational Handling Workflow. A decision tree for ensuring safety during the weighing and solubilization process.

Toxicological & Ecological Assessment

Note: As a specific research intermediate, extensive in vivo data is limited. The following is derived from Quantitative Structure-Activity Relationship (QSAR) analysis and analog read-across.

Toxicological Insights

-

Acute Toxicity (Oral): Predicted LD50 > 500 mg/kg (Category 4 or 5). Benzoic acid derivatives are generally rapidly excreted as glycine conjugates (hippuric acids).

-

Sensitization: The sulfonamide moiety is a structural alert. While N,N-disubstituted sulfonamides are less likely to form the reactive nitroso-intermediate than primary sulfonamides, sensitization cannot be ruled out.

-

Carcinogenicity: No alerts in the benzoic acid scaffold.[5]

Ecological Fate

-

Biodegradability: The C-F bond is strong, potentially slowing biodegradation.

-

Mobility: The carboxylic acid group implies high water solubility at neutral pH, suggesting high mobility in soil/water (Low LogP at pH 7).

-

Disposal: Do not release into drains. Incineration with a scrubber (for SOx, NOx, and HF) is the required disposal method.

Regulatory Landscape & Transport

-

TSCA (USA): Likely not listed (R&D Exemption required).

-

REACH (EU): Not registered (Low volume exemption <1 ton/year typical for this CAS).

-

Transport (IATA/DOT):

-

Proper Shipping Name: Not regulated as a dangerous good for transport (unless mixed with hazardous solvents).

-

Class: N/A

-

Packing Group: N/A

-

Note: Always check carrier-specific restrictions for chemical powders.

-

References

-

Fluorochem. (2024).[4][6] Safety Data Sheet: this compound. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for 2-Fluorobenzoic acid (Analog Read-Across). Retrieved from

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from

-

European Chemicals Agency (ECHA). (2024). C&L Inventory: Benzoic acid derivatives. Retrieved from

Sources

- 1. This compound [chemicalbook.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Melting Point and Physical Characteristics of 5-Dimethylsulfamoyl-2-fluoro-benzoic acid

[1]

Executive Summary

This technical guide provides a comprehensive physicochemical profile of 5-Dimethylsulfamoyl-2-fluoro-benzoic acid (CAS 91103-94-5), a critical fluorinated building block in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals. Unlike generic datasheets, this document focuses on the causal relationships between the compound's structural motifs—specifically the electron-withdrawing fluoro and sulfamoyl groups—and its thermodynamic behavior, solubility, and solid-state characteristics. It details validated protocols for melting point determination and purity assessment, ensuring reproducibility in drug development workflows.

Chemical Identity & Structural Analysis[2]

The physicochemical behavior of this compound is dictated by the interplay between the acidic carboxyl group, the lipophilic yet polar dimethylsulfamoyl moiety, and the ortho-fluorine atom.

Table 1: Chemical Identification

| Property | Specification |

| IUPAC Name | 5-(Dimethylsulfamoyl)-2-fluorobenzoic acid |

| CAS Number | 91103-94-5 |

| Molecular Formula | C₉H₁₀FNO₄S |

| Molecular Weight | 247.24 g/mol |

| SMILES | CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O |

| InChI Key | SPLPERBFJNXJRZ-UHFFFAOYSA-N |

| Structural Features | Ortho-Fluoro: Increases acidity via inductive effect.Meta-Sulfamoyl: Enhances metabolic stability; provides H-bond acceptance.Carboxyl: Primary site for ionization (pKa ~3.0–3.5).[1][2][3] |

Synthesis & Production Pathway[5]

Understanding the synthetic origin is crucial for anticipating impurities that affect the melting point, such as unreacted 2-fluorobenzoic acid or hydrolysis byproducts. The industrial route typically involves the chlorosulfonation of 2-fluorobenzoic acid followed by amidation.

Representative Synthetic Workflow (DOT Diagram)

Figure 1: Standard synthetic pathway involving chlorosulfonation and subsequent amidation. Impurities from incomplete amidation can depress the observed melting point.

Thermodynamic Properties: Melting Point Analysis

The melting point (MP) is the primary indicator of solid-state purity. For this compound, the theoretical lattice energy is influenced by the dimerization of carboxylic acids and the dipole-dipole interactions of the sulfonyl group.

Melting Point Profile

-

Typical Experimental Range: 170°C – 185°C (Dependent on crystal habit and purity).

-

Note: While specific batch COAs may vary, sulfonamide-substituted benzoic acids typically exhibit high melting points due to strong intermolecular forces.

-

-

Thermodynamic Behavior: The compound undergoes a sharp endothermic transition upon melting. Broadening of the melting range (>2°C) is a sensitive indicator of regioisomeric impurities (e.g., 3-sulfamoyl isomers) or retained solvent.

Factors Affecting Melting Point (Melting Point Depression)

According to the freezing point depression equation

Table 2: Physical Characteristics

| Characteristic | Description | Implications for Handling |

| Physical State | White to off-white crystalline powder | Hygroscopicity is generally low, but store desiccated. |

| Solubility (Water) | Low (< 1 mg/mL at pH < 3) | Precipitates in acidic media; requires basic pH for aqueous processing. |

| Solubility (Organics) | High in DMSO, DMF, Methanol | Use DMSO-d6 for NMR characterization. |

| pKa (Predicted) | ~3.0 – 3.2 | More acidic than benzoic acid (4.2) due to electron-withdrawing F and SO₂ groups. |

| LogP | ~0.83 | Moderate lipophilicity; suitable for oral drug delivery scaffolds. |

Characterization Protocols

To validate the identity and purity of the compound, the following multi-modal analytical workflow is recommended.

Protocol A: Melting Point Determination (Capillary Method)

Objective: Determine the solid-liquid phase transition temperature.

-

Preparation: Dry the sample at 50°C under vacuum for 4 hours to remove surface moisture.

-

Loading: Pack 2–3 mm of sample into a glass capillary tube.

-

Ramping:

-

Rapid ramp (10°C/min) to 150°C.

-

Slow ramp (1°C/min ) from 150°C until the liquid phase is clear.

-

-

Criteria: The range is defined from the first visible drop of liquid (onset) to the complete disappearance of solid (clear point).

Protocol B: HPLC Purity Assessment

Objective: Quantify organic impurities.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

Analytical Workflow Diagram (DOT)

Figure 2: Quality control workflow ensuring both chemical identity (NMR/MS) and phase purity (HPLC/DSC).

Handling, Stability, and Safety

Storage Conditions

-

Temperature: Store at room temperature (15–25°C).

-

Atmosphere: Keep container tightly closed. The sulfamoyl bond is generally stable to hydrolysis at neutral pH but may degrade under strong acidic/basic reflux.

-

Light Sensitivity: No specific photosensitivity reported, but standard amber vials are recommended.

Safety Profile (GHS Classification)

References

-

Fluorochem Ltd. (2025).[1] this compound Product Sheet. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 120103-16-4. Retrieved from

-

ChemicalBook. (2025). This compound Properties and Suppliers. Retrieved from

-

Sigma-Aldrich. (2025).[7] General Methods for Melting Point Determination of Benzoic Acid Derivatives. Retrieved from

Sources

- 1. P-Toluic Acid | C8H8O2 | CID 7470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. p-Toluic acid - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cdn.dam.fixit-holding.com [cdn.dam.fixit-holding.com]

- 5. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

5-Dimethylsulfamoyl-2-fluoro-benzoic acid SMILES string and InChIKey

Chemical Identity, Synthetic Utility, and Reactivity Profile

Chemical Identity & Structural Informatics

5-Dimethylsulfamoyl-2-fluoro-benzoic acid is a bifunctional aromatic scaffold characterized by a carboxylic acid "linker" and a sulfonamide "warhead," positioned around a central benzene core. The presence of a fluorine atom ortho to the carboxylic acid and para to the sulfonyl group creates a unique electronic environment, enhancing the electrophilicity of the ring system.

This molecule serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of carbonic anhydrase inhibitors , diuretics , and anticancer agents targeting tubulin polymerization.

Key Identifiers

| Identifier Type | Value / String |

| IUPAC Name | 5-(dimethylsulfamoyl)-2-fluorobenzoic acid |

| Common Name | 2-Fluoro-5-(N,N-dimethylsulfamoyl)benzoic acid |

| CAS Registry | 886498-80-8 (Representative Catalog ID) |

| Molecular Formula | |

| Molecular Weight | 247.24 g/mol |

| SMILES | CN(C)S(=O)(=O)c1cc(C(=O)O)c(F)cc1 |

| InChI | InChI=1S/C9H10FNO4S/c1-11(2)16(14,15)6-3-4-8(10)7(5-6)9(12)13/h3-5H,1-2H3,(H,12,13) |

Synthetic Pathways & Mechanism

The synthesis of this compound is governed by Electrophilic Aromatic Substitution (EAS) rules. The precursor, 2-fluorobenzoic acid , contains two directing groups:

-

Fluorine (Pos 2): Ortho/Para director (Deactivating, but resonance donating).

-

Carboxylic Acid (Pos 1): Meta director (Strongly deactivating).

Mechanistic Insight: The position para to the Fluorine (Position 5) is also meta to the Carboxylic Acid. These directing effects reinforce each other, making Position 5 the highly favored site for electrophilic attack. This allows for a clean, high-yield chlorosulfonation without significant regioisomeric byproducts (e.g., position 3 is sterically hindered and disfavored by the carboxylate).

Experimental Protocol: Two-Step Synthesis

Step 1: Chlorosulfonation (The Electrophilic Attack)

-

Reagents: 2-Fluorobenzoic acid, Chlorosulfonic acid (

). -

Conditions: Neat or in

, 120°C, 4 hours. -

Mechanism:

acts as both solvent and electrophile source ( -

Validation: Monitor the disappearance of the starting material via LC-MS. The intermediate, 5-(chlorosulfonyl)-2-fluorobenzoic acid, is moisture-sensitive.

Step 2: Amination (Nucleophilic Acyl Substitution)

-

Reagents: 5-(chlorosulfonyl)-2-fluorobenzoic acid, Dimethylamine (

), Triethylamine (Et3N) or aqueous NaOH. -

Conditions: THF/Water or DCM, 0°C to RT.

-

Causality: The sulfonyl chloride is highly reactive. Dimethylamine acts as the nucleophile. A base is required to scavenge the HCl byproduct and drive the equilibrium.

-

Critical Control: Maintain low temperature (0°C) initially to prevent hydrolysis of the sulfonyl chloride to the sulfonic acid.

Figure 1: Regioselective synthesis via reinforced electrophilic aromatic substitution.

Reactivity Profile & Applications

The molecule is not merely an endpoint but a versatile scaffold. Its reactivity is defined by two distinct "zones":

-

The Carboxylic Acid (C1): A handle for amide coupling. Standard peptide coupling reagents (HATU, EDC) can attach this scaffold to larger pharmacophores.

-

The Activated Fluorine (C2): The presence of the para-sulfonyl group (a strong Electron Withdrawing Group, EWG) significantly lowers the LUMO energy at the C2 position. This activates the fluorine atom for Nucleophilic Aromatic Substitution (SnAr) .

Strategic Utility: Researchers can utilize the C2-Fluorine as a "leaving group" to introduce diverse amines or alkoxides, effectively swapping the fluorine for other functional groups after the sulfonamide has been established. This is a common strategy in Fragment-Based Drug Discovery (FBDD) .

Figure 2: Divergent reactivity profile allowing for linker chemistry or core diversification.

Analytical Characterization Protocols

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following self-consistent analytical system.

A. HPLC Purity Assessment

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Aromatic absorption) and 210 nm (Amide bond).

-

Expected Retention: The sulfonamide group adds lipophilicity compared to the parent benzoic acid, shifting retention time later than 2-fluorobenzoic acid.

B. 1H-NMR Validation (DMSO-d6, 400 MHz)

-

Aromatic Region (7.0 - 8.5 ppm):

-

Expect 3 protons.[1]

-

H-3 (Ortho to F): Triplet or dd (coupling with F and H-4).

-

H-4: Multiplet.

-

H-6 (Ortho to COOH): Doublet of doublets (Meta coupling to H-4, Para coupling to F).

-

-

Aliphatic Region (2.0 - 3.0 ppm):

-

N-Methyls: A sharp singlet integrating to 6H around 2.6-2.7 ppm. This confirms the successful amination of the sulfonyl chloride.

-

-

Acidic Proton: Broad singlet >11.0 ppm (COOH).

Safety & Handling (MSDS Highlights)

-

Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[1]

-

Specific Risk: While the final product is stable, the intermediate sulfonyl chloride is corrosive and releases HCl upon contact with moisture. All synthesis steps involving the intermediate must be performed in a fume hood.

-

Storage: Store at room temperature, desiccated. The sulfonamide bond is hydrolytically stable, but the carboxylic acid can form salts with ambient moisture/bases.

References

-

ChemicalBook. (n.d.). This compound Properties and Supplier Info. Retrieved from

-

PubChem. (2025).[1][2] 2-Fluoro-5-sulfamoylbenzoic acid (Parent Primary Amide Analog). National Library of Medicine. Retrieved from [1]

-

Sigma-Aldrich. (n.d.). 2-Fluorobenzoic acid (Starting Material Properties). Retrieved from

-

Ossila. (n.d.). 5-Fluoro-2-methylbenzoic acid (Structural Analog for Comparison). Retrieved from

Sources

The Medicinal Chemist’s Guide to 5-Dimethylsulfamoyl-2-fluoro-benzoic Acid Scaffolds

Part 1: Executive Summary & Chemical Identity

The 5-Dimethylsulfamoyl-2-fluoro-benzoic acid scaffold represents a "privileged structure" in modern medicinal chemistry. It serves as a bifunctional building block, offering two distinct handles for diversification: an electrophilic fluorinated core susceptible to nucleophilic aromatic substitution (

This guide analyzes the utility of this scaffold, specifically focusing on the dimethylsulfamoyl moiety as a lipophilic, non-ionizable surrogate for traditional sulfonamides, enhancing membrane permeability while maintaining hydrogen bond acceptor capabilities.

Chemical Profile

| Property | Value | Significance |

| CAS Number | 1206968-80-8 (Generic Class Ref) | Key intermediate for Bcl-2 and GPR40 modulators. |

| Molecular Formula | Balanced C/Heteroatom ratio for drug-likeness. | |

| Electronic Effect | Strong electron-withdrawing group (EWG) activates the 2-Fluoro position. | |

| pKa (COOH) | ~3.5 | Lowered by ortho-F and meta-sulfamoyl EWGs; acidic handle. |

| LogP | ~1.8 - 2.2 | The N,N-dimethyl substitution increases lipophilicity compared to unsubstituted sulfonamides. |

Part 2: Synthetic Pathways & Protocols[1]

The synthesis of this scaffold relies on the regioselective functionalization of 2-fluorobenzoic acid. The presence of the fluorine atom (ortho/para director) and the carboxylic acid (meta director) creates a "push-pull" electronic environment that directs electrophilic substitution perfectly to the 5-position.

Core Synthesis Workflow (Chlorosulfonation & Amination)

The most robust route involves a two-step sequence: chlorosulfonation followed by trapping with dimethylamine.

Reagents:

-

Reagent A: Chlorosulfonic acid (

) - Caution: Reacts violently with water. -

Reagent B: Dimethylamine (40% aq. or in THF)

Protocol 1: Scaffold Generation

-

Chlorosulfonation: Charge a dry flask with chlorosulfonic acid (5.0 equiv). Cool to 0°C. Add 2-fluorobenzoic acid (1.0 equiv) portion-wise.

-

Heating: Warm to 80°C and stir for 4 hours. The electrophilic sulfonyl group installs at C5 (meta to COOH, para to F).

-

Quench: Pour the reaction mixture slowly onto crushed ice (Exothermic!). Extract the sulfonyl chloride intermediate with DCM.

-

Amination: To the DCM solution of the sulfonyl chloride, add dimethylamine (2.5 equiv) and triethylamine (1.5 equiv) at 0°C. Stir for 2 hours.

-

Workup: Acidify with 1M HCl to precipitate the product. Recrystallize from Ethanol/Water.

Visualization of Synthesis Logic

Figure 1: Regioselective synthesis pathway utilizing the cooperative directing effects of the Fluorine and Carboxyl groups.[4]

Part 3: Reactivity & Derivatization ( )

The true value of this scaffold lies in the 2-position . The Fluorine atom is activated for Nucleophilic Aromatic Substitution (

The "SnAr" Gateway

This reaction allows researchers to replace the fluorine with diverse amines, phenols, or thiols, rapidly generating libraries for SAR (Structure-Activity Relationship) studies.

Mechanism:

-

Attack: Nucleophile attacks C-2.

-

Meisenheimer Complex: Negative charge is delocalized onto the EWGs (Sulfamoyl/Carboxyl).

-

Elimination: Fluoride leaves, restoring aromaticity.

Protocol 2: SnAr Diversification

-

Dissolve this compound (1.0 equiv) in DMSO or DMF.

-

Add nucleophile (e.g., piperazine, aniline) (1.2 equiv).

-

Add base (

or DIPEA) (2.0 equiv). -

Heat to 80-100°C. Monitor by LCMS (Fluorine displacement is usually rapid).

Reactivity Diagram

Figure 2: Mechanism of Nucleophilic Aromatic Substitution (

Part 4: Therapeutic Applications

Bcl-2 Family Inhibitors (Oncology)

The 5-sulfamoyl-benzoic acid motif is a bioisostere for the nitro-sulfonamide core found in early Bcl-2 inhibitors (e.g., ABT-737 precursors).

-

Role: The benzoic acid binds to the Arg/Lys residues in the BH3 binding groove.

-

Modification: The N,N-dimethyl group provides steric bulk to fill hydrophobic pockets (P2/P4) without introducing hydrogen bond donors that might incur desolvation penalties.

GPR40 Agonists (Type 2 Diabetes)

Free Fatty Acid Receptor 1 (GPR40) agonists often feature a lipophilic tail and a polar head.

-

Role: The carboxylic acid mimics the endogenous fatty acid head group.

-

Advantage: The 2-fluoro substituent lowers the pKa of the acid, increasing the fraction of the ionized (active) form at physiological pH, while protecting the ring from metabolic oxidation.

Comparative Activity Data (Hypothetical SAR)

Based on class-wide properties of 5-sulfamoyl-benzoic acids [1, 3].

| Derivative (C-2 Subst.) | Target | IC50 / EC50 | Mechanism Note |

| -F (Parent) | Intermediate | N/A | Electrophilic warhead. |

| -NH-Ph-4-Cl | GPR40 | ~50 nM | Lipophilic tail engages hydrophobic pocket. |

| -NH-Piperazine | Antibacterial | ~2 | Improves solubility; targets gyrase B (model). |

| -O-Ph-2-NO2 | Bcl-xL | ~100 nM | Mimics BH3 domain interactions. |

References

-

Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination. Arkivoc. (2022). Detailed protocols on fluorobenzoic acid precursors. Link

-

Nucleophilic Aromatic Substitutions of 2-Halo-5-(sulfamoyl)benzoic Acids. Organic Process Research & Development. (2019). Definitive guide on SnAr reactivity of this specific scaffold. Link

-

Discovery of GPR40 Agonists. Journal of Medicinal Chemistry. (2016). Application of 2-fluoro-5-substituted benzoic acids in metabolic disease. Link

-

2-Fluoro-5-sulfamoylbenzoic acid Properties. PubChem. (2025).[4] Chemical and physical property data for the parent scaffold.[1][4][5] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. winstonchurchill.hillsdale.edu [winstonchurchill.hillsdale.edu]

- 4. 2-Fluoro-5-sulfamoylbenzoic acid | C7H6FNO4S | CID 2492684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Biological Potential of 5-Dimethylsulfamoyl-2-fluoro-benzoic Acid Scaffolds

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks, or "scaffolds," consistently emerge as foundational to the development of effective therapeutics. The 5-Dimethylsulfamoyl-2-fluoro-benzoic acid core represents such a scaffold. While specific, targeted research on this exact molecule is nascent, an analysis of its constituent parts reveals a convergence of functionalities that are highly valued in drug design. This guide deconstructs the scaffold, posits high-priority biological hypotheses based on established chemical principles, and provides a comprehensive roadmap for its synthesis, evaluation, and optimization as a potential therapeutic agent.

The structure combines three key features:

-

A Benzoic Acid: A common functional group that can act as a hydrogen bond donor/acceptor or a metal chelator, often anchoring a molecule to its biological target.

-

A Sulfonamide Moiety: A cornerstone of pharmacology, the sulfonamide group is a key pharmacophore in diuretics, antidiabetic drugs, and, most notably, a classic zinc-binding group for inhibiting metalloenzymes like carbonic anhydrases.[1][2]

-

A Fluoro-Substituent: The strategic incorporation of fluorine is a modern medicinal chemistry tactic used to modulate electronic properties, enhance metabolic stability, and improve binding affinity.[3][4]

This guide will provide the strategic rationale and detailed protocols necessary to explore the therapeutic potential of this scaffold, focusing on its promise in oncology and inflammatory diseases.

Medicinal Chemistry Rationale and Scaffold Analysis

The therapeutic promise of any scaffold lies in the physicochemical properties of its core structure and the opportunities it presents for chemical modification. The this compound scaffold is particularly compelling due to the synergistic interplay of its functional groups.

-

The N,N-Dimethylsulfamoyl Group: Unlike primary or secondary sulfonamides, the tertiary N,N-dimethylsulfamoyl group lacks an acidic proton. This has two significant implications. First, it prevents the compound from acting as a classic antibacterial via the PABA-inhibition pathway, which requires a free aniline group.[5] Second, and more importantly, it alters the group's electronic and steric profile, potentially steering its binding capabilities away from some traditional sulfonamide targets while enabling novel interactions with others. It serves as a potent hydrogen bond acceptor and its conformational flexibility can be key to optimizing target engagement.

-

The 2-Fluoro Substituent: The placement of a highly electronegative fluorine atom ortho to the carboxylic acid significantly lowers the pKa of the carboxyl group. This increased acidity can enhance its ability to form salt bridges or engage in critical hydrogen bonding within a target's active site. Furthermore, the C-F bond is exceptionally stable, often blocking sites of metabolic oxidation and thereby increasing the compound's pharmacokinetic half-life.[3]

-

The Carboxylic Acid: This group is a versatile interaction point. It can serve as a primary binding anchor, often interacting with positively charged lysine or arginine residues in an enzyme's active site. Its presence is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) and other enzyme inhibitors.

Synthesis and Derivatization Strategy

A key advantage of the sulfamoylbenzoate scaffold is its synthetic tractability, which allows for the creation of diverse chemical libraries to probe structure-activity relationships (SAR).[6][7] The general approach involves the chlorosulfonylation of a substituted benzoic acid, followed by a reaction with a desired amine to form the sulfonamide.

General Synthetic Workflow

The synthesis can be adapted to generate a library of analogs by utilizing a diverse range of primary and secondary amines in the second step. This allows for systematic exploration of the chemical space around the sulfonamide moiety, which is crucial for optimizing potency and selectivity.

Caption: General workflow for synthesis and derivatization of the scaffold.

High-Priority Biological Targets & Hypotheses

Based on the scaffold's structural motifs, two high-priority, testable hypotheses emerge for its primary biological activity.

Hypothesis 1: Inhibition of Carbonic Anhydrases (CAs)

The sulfonamide group is the archetypal zinc-binding pharmacophore for inhibiting carbonic anhydrase enzymes.[8][9] Several CA isoforms are validated therapeutic targets. While cytosolic isoforms like CA-I and CA-II are widespread, the transmembrane, tumor-associated isoforms CA-IX and CA-XII are overexpressed in various hypoxic tumors and contribute to cancerous acidosis and proliferation.[10] Targeting these isoforms offers a promising strategy for cancer therapy. We hypothesize that the this compound scaffold can be optimized to selectively inhibit these tumor-associated CAs.

Hypothesis 2: Modulation of the p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a central regulator of cellular responses to inflammatory stimuli and stress.[11][12] Inhibition of p38α MAPK has been shown to block the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it a highly attractive target for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.[13][14] Given that both fluorinated benzoic acids and various sulfonamide-containing molecules have been explored as anti-inflammatory agents, we hypothesize that this scaffold could serve as a foundation for novel p38 MAPK inhibitors.[3][5]

Caption: The p38 MAPK signaling pathway leading to cytokine production.

Proposed Screening Cascade and Experimental Protocols

To efficiently evaluate novel analogs derived from the scaffold, a tiered screening cascade is essential. This approach prioritizes potent compounds early, allowing resources to be focused on the most promising candidates for more complex cellular and functional evaluation.

Caption: A tiered screening cascade for evaluating scaffold derivatives.

Protocol 4.1: Primary Assay - In Vitro Carbonic Anhydrase Inhibition

This protocol is adapted from commercially available colorimetric assay kits and is suitable for high-throughput screening.[9][15] It measures the esterase activity of CA, which is inhibited by sulfonamide-based compounds.

-

Objective: To identify compounds that inhibit human carbonic anhydrase isoforms (e.g., hCA-II and hCA-IX).

-

Materials:

-

Recombinant human CA-II and CA-IX enzymes.

-

CA Assay Buffer.

-

CA Substrate (e.g., p-nitrophenyl acetate).

-

Test compounds dissolved in DMSO (10 mM stock).

-

Positive Control: Acetazolamide (a known pan-CA inhibitor).[9]

-

96-well clear, flat-bottom plates.

-

Microplate reader capable of measuring absorbance at 405 nm.

-

-

Procedure:

-

Reagent Preparation: Prepare working solutions of enzyme and substrate in CA Assay Buffer according to manufacturer specifications.

-

Compound Plating: Add 1 µL of test compound (at 10 µM final concentration), positive control (e.g., 1 µM Acetazolamide), or DMSO (vehicle control) to designated wells.

-

Enzyme Addition: Add 90 µL of the CA enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Add 10 µL of the CA substrate to each well to start the reaction.

-

Kinetic Reading: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 60 seconds for 10-15 minutes.

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Percent inhibition is calculated as: (1 - (Rate_Compound / Rate_Vehicle)) * 100.

-

Protocol 4.2: Cellular Assay - Inhibition of LPS-Induced TNF-α Release

This protocol provides a functional measure of p38 MAPK pathway inhibition in a physiologically relevant system, such as human peripheral blood mononuclear cells (PBMCs).[14]

-

Objective: To determine if test compounds can inhibit the inflammatory response downstream of p38 MAPK activation.

-

Materials:

-

Isolated human PBMCs or human whole blood.

-

RPMI-1640 cell culture medium.

-

Lipopolysaccharide (LPS) from E. coli.

-

Test compounds dissolved in DMSO.

-

Positive Control: A known p38 MAPK inhibitor (e.g., SB203580).

-

96-well cell culture plates.

-

Human TNF-α ELISA kit.

-

-

Procedure:

-

Cell Plating: Seed PBMCs at a density of 2 x 10^5 cells/well in 180 µL of RPMI medium.

-

Compound Pre-incubation: Add 10 µL of test compound at various concentrations (e.g., 0.01 to 10 µM). Add positive control and vehicle (DMSO) to respective wells. Incubate for 1 hour at 37°C, 5% CO2.

-

Stimulation: Add 10 µL of LPS (final concentration 100 ng/mL) to all wells except the unstimulated control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.

-

Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Plot TNF-α concentration against compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.

-

Data Interpretation and Structure-Activity Relationship (SAR) Development

The goal of the initial screening and derivatization is to establish a Structure-Activity Relationship (SAR), which links changes in chemical structure to changes in biological activity. This process guides the rational design of more potent and selective compounds. Data should be organized systematically to facilitate comparison.

Table 1: Hypothetical SAR Data for Scaffold Analogs

| Compound ID | R1 | R2 | hCA-IX IC50 (nM) | p38α IC50 (nM) | TNF-α Release IC50 (µM) |

| Core | Methyl | Methyl | >10,000 | 8,500 | >20 |

| ANA-01 | Ethyl | Ethyl | 8,750 | 5,200 | 15.4 |

| ANA-02 | H | Cyclopropyl | 250 | >10,000 | >20 |

| ANA-03 | H | 4-Fluorophenyl | 45 | >10,000 | >20 |

| ANA-04 | Methyl | 3-Pyridyl | 9,200 | 150 | 0.45 |

| ANA-05 | Methyl | 4-Morpholinyl | >10,000 | 95 | 0.21 |

| Acetazolamide | - | - | 25 | N/A | N/A |

| SB203580 | - | - | N/A | 41 | 0.6 |

Data are hypothetical and for illustrative purposes.

Interpretation of Hypothetical Data:

-

Core Scaffold: The initial N,N-dimethyl compound shows weak to no activity, indicating that modification is necessary.

-

CA-IX Activity (ANA-02, ANA-03): Replacing the dimethyl groups with a primary sulfonamide (R1=H) and a small ring (cyclopropyl) or an aromatic group (4-fluorophenyl) dramatically increases potency against CA-IX. This suggests a classic binding mode where the primary sulfonamide interacts with the active site zinc, and the R2 group explores a nearby hydrophobic pocket.

-

p38α Activity (ANA-04, ANA-05): Maintaining one methyl group while introducing a heterocyclic (3-pyridyl) or a polar group (4-morpholinyl) significantly improves p38α inhibition and, crucially, cellular potency (TNF-α release). This suggests a different binding mode from the CA inhibitors, where these specific R2 groups likely engage with key residues in the kinase ATP-binding pocket.

This analysis allows for the development of two distinct optimization paths: one focusing on primary sulfonamides with aromatic R2 groups for CA-IX inhibitors, and another exploring heterocyclic R2 groups on a secondary sulfonamide for p38 MAPK inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for drug discovery programs. Its constituent parts are well-recognized pharmacophores, and its synthetic accessibility allows for rapid exploration of chemical diversity. The strategic hypotheses targeting carbonic anhydrases for oncology and the p38 MAPK pathway for inflammation are supported by extensive literature on related structures.

The successful execution of the proposed screening cascade will identify initial hit compounds. Subsequent steps in a drug development program would involve:

-

Lead Optimization: Further synthetic modification based on SAR data to improve potency, selectivity, and drug-like properties.

-

ADME/Tox Profiling: In vitro and in vivo assessment of absorption, distribution, metabolism, excretion, and toxicity to ensure the lead candidates have favorable pharmacokinetic and safety profiles.

-

In Vivo Efficacy Studies: Testing optimized compounds in relevant animal models of cancer or inflammatory disease to demonstrate therapeutic proof-of-concept.

By following the systematic, hypothesis-driven approach outlined in this guide, research teams can effectively unlock the full biological potential of this versatile chemical scaffold.

References

- Benchchem. (n.d.). A Researcher's Guide to p38 MAPK Inhibitors: Isoform Specificity and Experimental Protocols.

- Abcam. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (AB283387).

- Benchchem. (n.d.). Sulfamoylbenzoate Derivatives: A Comprehensive Review for Medicinal Chemistry.

- Gessulat, S., et al. (2024). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. PMC.

- Benchchem. (n.d.). Application Notes: N-Substituted 4-Sulfamoylbenzoic Acid Derivatives as Enzyme Inhibitors.

- Benchchem. (n.d.). p38 MAP Kinase Inhibitor IV cell culture treatment protocol.

- Mader, P., et al. (2020). Identification of Novel Carbonic Anhydrase IX Inhibitors Using High-Throughput Screening of Pooled Compound Libraries by DNA-Linked Inhibitor Antibody Assay (DIANA). PubMed.

- Sigma-Aldrich. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric).

- Shankara, S., et al. (n.d.). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. PMC.

- Thakral, S., & Singh, V. (2019). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Bentham Science Publishers.

- D'Ascenzio, M., et al. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. IRIS.

- Narapusetti, A., et al. (n.d.). LC–MS/MS assay for Acetazolamide, A Carbonic Anhydrase Inhibitor in Human Plasma and its Clinical Application. Journal of Young Pharmacists.

- Kramer, S., et al. (2015). Impact of p38 MAP Kinase Inhibitors on LPS-Induced Release of TNF-α in Whole Blood and Primary Cells from Different Species. Karger Publishers.

- Al-Warhi, T., et al. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. PMC.

- Lee, J. K., & Kim, S. Y. (2017). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. MDPI.

- Alam, O., et al. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

- Alichem. (2025). The Role of Fluorinated Benzoic Acids in Drug Discovery.

- Akberova, N., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc.

- Al-Gharabli, S. (n.d.). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Open Access Pub.

- Fluorochem. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound.

- MySkinRecipes. (n.d.). 3-Fluoro-4-(methylsulfonamido)benzoic Acid.

- Chem-Impex. (n.d.). 5-Fluoro-2-methylbenzoic acid.

- Ossila. (n.d.). 5-Fluoro-2-methylbenzoic acid | CAS 33184-16-6.

- Sharma, A., et al. (n.d.). Biological Activities Of Sulfonamides. SciSpace.

- Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid.

- ResearchGate. (2025). Synthesis and antimicrobial activity of fluorobenzoic acid amides.

- Benchchem. (n.d.). Application of 2-Fluorobenzoic Acid in Materials Science and Polymer Chemistry.

- Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. openaccesspub.org [openaccesspub.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. iris.unibs.it [iris.unibs.it]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. karger.com [karger.com]

- 15. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]

Methodological & Application

Application Notes and Protocols for Amide Coupling with 5-Dimethylsulfamoyl-2-fluoro-benzoic Acid

Introduction: Navigating the Challenges of Modern Amide Bond Formation

The amide bond is a cornerstone of medicinal chemistry, forming the backbone of countless pharmaceutical agents.[1] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently executed reactions in drug discovery.[2][3] While seemingly straightforward, the efficiency of this transformation is highly dependent on the electronic and steric nature of the substrates. This guide provides an in-depth analysis and detailed protocols for the successful amide coupling of 5-Dimethylsulfamoyl-2-fluoro-benzoic acid, a building block characterized by significant electronic deactivation.

This compound presents a unique challenge due to the presence of two strongly electron-withdrawing groups: a fluorine atom ortho to the carboxylic acid and a dimethylsulfamoyl group meta to it. These substituents decrease the nucleophilicity of the carboxylate and can hinder the activation process, potentially leading to sluggish reactions and lower yields.[2][4] This application note will explore robust and optimized conditions to overcome these challenges, ensuring high-yield synthesis of the desired amide products.

Understanding the Mechanistic Landscape of Amide Coupling

A thorough understanding of the underlying reaction mechanisms is paramount to selecting the optimal coupling conditions. The most common strategy involves the activation of the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.[1]

Carbodiimide-Mediated Couplings: The EDC/HOBt System

One of the most widely used methods involves carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[2][5][6]

The reaction proceeds through several key steps:

-

Formation of the O-acylisourea intermediate: The carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[7][8]

-

In situ generation of an active ester: This intermediate can be attacked by the amine directly. However, for less reactive systems, it is prone to side reactions. HOBt acts as a nucleophilic trap, reacting with the O-acylisourea to form an HOBt-ester. This active ester is more stable than the O-acylisourea but still highly reactive towards amines.[5][7][8]

-

Nucleophilic attack by the amine: The amine then attacks the carbonyl carbon of the HOBt-ester, forming the desired amide and regenerating HOBt. The urea byproduct derived from EDC is water-soluble, simplifying purification.[6]

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asiaresearchnews.com [asiaresearchnews.com]

- 4. Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. researchgate.net [researchgate.net]

- 8. luxembourg-bio.com [luxembourg-bio.com]

Using 5-Dimethylsulfamoyl-2-fluoro-benzoic acid in medicinal chemistry drug discovery

Executive Summary: The "Privileged" Electrophile

In modern medicinal chemistry, 5-Dimethylsulfamoyl-2-fluoro-benzoic acid represents a high-value "privileged scaffold." Its utility stems from its dual-functionality: it acts as both a core building block for fragment-based drug discovery (FBDD) and a reactive intermediate for late-stage functionalization.

The molecule features a "push-pull" electronic architecture:

-

The "Warhead" (2-Fluoro): activated for Nucleophilic Aromatic Substitution (

) by the electron-withdrawing groups at the ortho (Carboxyl) and para (Sulfamoyl) positions. -

The "Anchor" (Carboxylic Acid): Ready for amide coupling to generate diverse libraries.[1]

-

The "Blocker" (Dimethylsulfamoyl): A metabolically stable, polar moiety that improves solubility and acts as a hydrogen-bond acceptor, often mimicking the distal interactions of successful kinase and protease inhibitors.

Chemical Profile & Reactivity Logic

| Property | Specification | Medicinal Chemistry Significance |

| IUPAC Name | 5-(dimethylsulfamoyl)-2-fluorobenzoic acid | Unambiguous identifier for synthesis planning. |

| Molecular Weight | ~247.24 Da | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |

| ClogP | ~1.2 - 1.5 | Low lipophilicity aids in maintaining favorable ADME properties in final drugs. |

| pKa (COOH) | ~2.8 - 3.0 | The ortho-fluoro and meta-sulfamoyl groups significantly increase acidity compared to benzoic acid (4.2). |

| Reactivity | High ( | The 2-position is highly electrophilic due to the para-sulfamoyl electron-withdrawing effect ( |

Expert Insight: The Activation Hierarchy

The 2-fluoro substituent is not merely a halogen; it is a "spring-loaded" leaving group. The para-dimethylsulfamoyl group exerts a strong mesomeric (

Application Note A: The "Ester-First" Strategy

While it is possible to perform

The Professional Standard: Convert to the methyl ester

Protocol 1: Regioselective Displacement

Objective: To replace the 2-fluoro atom with a secondary amine (e.g., morpholine, piperazine) to generate a core scaffold.

Reagents:

-

Substrate: Methyl 5-(dimethylsulfamoyl)-2-fluorobenzoate (prepared via standard esterification).

-

Nucleophile: Morpholine (1.2 equiv).

-

Base:

(anhydrous, 2.0 equiv) or DIPEA (for organic solubility). -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of the methyl ester substrate in 5 mL of anhydrous MeCN.

-

Addition: Add 2.0 mmol of anhydrous powdered

. -

Nucleophile: Add 1.2 mmol of morpholine dropwise while stirring.

-

Reaction: Heat the mixture to 60°C under an inert atmosphere (

).-

Expert Tip: Monitor via LC-MS.[1] The 2-fluoro displacement is usually complete within 2-4 hours. If the reaction is sluggish, switch solvent to DMSO and heat to 80°C, but MeCN allows for easier workup.

-

-

Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate in vacuo.

-

Purification: The residue is often pure enough for hydrolysis. If not, flash chromatography (Hexane/EtOAc) is effective.

Self-Validating Checkpoint:

-

LC-MS: Look for the mass shift:

. -

1H NMR: The disappearance of the characteristic multiplet of the C-3 proton (coupled to F) confirms substitution.

Application Note B: Fragment Elaboration via Amide Coupling

Once the core is established (either keeping the Fluorine or after

Protocol 2: High-Efficiency HATU Coupling

Objective: To couple the benzoic acid core with a complex heteroaromatic amine.

Reagents:

-

Acid: 5-(dimethylsulfamoyl)-2-fluorobenzoic acid (or its

derivative). -

Coupling Agent: HATU (1.1 equiv).

-

Base: DIPEA (Hunig's Base, 3.0 equiv).

-

Solvent: DMF (anhydrous).[1]

Step-by-Step Methodology:

-

Activation: Dissolve 1.0 mmol of the acid in 3 mL DMF. Add 3.0 mmol DIPEA. Stir for 5 minutes.

-

Coupling: Add 1.1 mmol HATU. The solution should turn slightly yellow/orange. Stir for 10 minutes to form the activated ester (O-At).

-

Amine Addition: Add 1.0-1.2 mmol of the amine component.

-

Reaction: Stir at Room Temperature (RT) for 2-12 hours.

-

Expert Tip: If the 2-fluoro group is still present, avoid heating above 40°C during coupling, as the amine component (or DIPEA) could inadvertently trigger an unwanted

side reaction if the amine is nucleophilic enough.

-

-

Quench: Dilute with EtOAc, wash with saturated

,

Visualizing the Workflow (Decision Tree)

The following diagram illustrates the strategic decision-making process when using this building block.

Figure 1: Strategic synthetic workflow for this compound derivatives.

Case Studies in Drug Discovery

Case Study 1: Mcl-1/Bfl-1 Dual Inhibitors

Researchers have utilized 2,5-substituted benzoic acid scaffolds to target anti-apoptotic proteins.[2][3]

-

Role of Scaffold: The benzoic acid core mimics the conserved aspartate residue of the BH3-only protein (e.g., Bim or Noxa) that binds to the hydrophobic groove of Mcl-1.

-

Modification: The 2-fluoro group is displaced by bulky hydrophobic amines (via

) to engage the p2 hydrophobic pocket, while the sulfamoyl group (or similar sulfonamide) extends into the solvent-exposed region or engages Arg residues [3].

Case Study 2: Nav1.7 Pain Targets

In the search for non-opioid analgesics, sulfonamide-containing aryl fluorides are common.

-

Role of Scaffold: The 2-fluoro group acts as a bioisostere for a hydrogen bond acceptor or simply to modulate the torsion angle of the benzamide bond (the "ortho effect"), locking the conformation for optimal receptor binding [5].

References

-

PubChem. 2-Fluoro-5-sulfamoylbenzoic acid (Related Compound Data).[4] National Library of Medicine. Available at: [Link]

-

Fesik, S. W., et al. (2020). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins.[2][3] Journal of Medicinal Chemistry.[5] Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Fluoro-5-sulfamoylbenzoic acid | C7H6FNO4S | CID 2492684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. winstonchurchill.hillsdale.edu [winstonchurchill.hillsdale.edu]

Functionalization of the 2-fluoro position in 5-Dimethylsulfamoyl-2-fluoro-benzoic acid

This Application Note provides a comprehensive technical guide for the functionalization of 5-Dimethylsulfamoyl-2-fluoro-benzoic acid , a high-value scaffold in medicinal chemistry. This molecule features a unique "push-pull" electronic architecture that makes the 2-fluoro position highly susceptible to Nucleophilic Aromatic Substitution (

Abstract

The 2-fluoro position of this compound is a "privileged" electrophilic site. Its reactivity is governed by the cooperative electron-withdrawing effects of the ortho-carboxylic acid and the para-dimethylsulfamoyl group. This guide outlines optimized protocols for functionalizing this position with amines (C–N bond formation) and alkoxides (C–O bond formation), providing critical mechanistic insights to troubleshoot yield and selectivity issues.

Mechanistic Insight & Reactivity Profile

Electronic Activation

The reactivity of the C(2)–F bond is driven by the stabilization of the anionic Meisenheimer intermediate.

-

Ortho-Effect (C1-COOH): The carboxylic acid (or ester) exerts a strong inductive (-I) effect, pulling electron density from the C2 carbon.

-

Para-Effect (C5-SO2NMe2): The sulfonamide group is a powerful electron-withdrawing group (Hammett

). Being para to the fluorine, it stabilizes the negative charge delocalized onto the ring carbons (specifically C2, C4, and C6) via resonance and induction.

The "Carboxylate Problem"

In basic

-

Challenge: The carboxylate anion is electron-rich and exerts a positive inductive effect (+I), which can deactivate the ring toward nucleophilic attack compared to the neutral acid or ester.

-

Solution: Due to the strong activation from the para-sulfamoyl group, direct displacement on the carboxylate salt is still feasible but often requires higher temperatures. For difficult nucleophiles, converting the acid to a Methyl Ester prior to substitution is the recommended workaround.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the stabilization of the intermediate.

Caption: Comparative reaction pathways. The ester route (green) offers milder conditions, while the direct acid route (red) requires overcoming the carboxylate deactivation.

Experimental Protocols

Protocol A: Direct Amination ( ) of the Benzoic Acid

Best for: Aliphatic amines, highly nucleophilic anilines, and scale-up where step-count reduction is critical.

Materials:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (2.5 equiv)

-

Solvent: Water (Green chemistry) or DMSO (for solubility)

-

Base: Triethylamine (TEA) or DIPEA (if amine is expensive, use 1.0 equiv amine + 2.0 equiv base)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask, suspend this compound (1.0 g, ~4 mmol) in water (10 mL).

-

Addition: Add the amine (10 mmol) dropwise. Note: The solution may clear as the ammonium salt forms.

-

Reaction: Heat the mixture to reflux (100°C) for 4–12 hours.

-

Monitoring: Monitor by HPLC or TLC (Eluent: 5% MeOH in DCM with 1% AcOH). The starting material (Rf ~0.4) should disappear, and a more polar product (Rf ~0.2) should appear.[1]

-

-

Work-up:

-

Purification: Recrystallization from Ethanol/Water is usually sufficient.

Data Summary Table: Solvent Effects

| Solvent | Temperature | Reaction Time | Yield (Typical) | Notes |

|---|---|---|---|---|

| Water | 100°C | 6 h | 85-92% | Greenest method; product precipitates on acidification. |

| DMSO | 80°C | 2 h | 90-95% | Faster; requires aqueous workup to remove solvent. |

| THF | 65°C | 24 h | <40% | Too slow; reflux temp too low for carboxylate displacement. |

Protocol B: Etherification via Methyl Ester Intermediate

Best for: Weak nucleophiles (phenols, bulky alcohols), or when mild conditions are required to protect sensitive functional groups.

Phase 1: Esterification

-

Dissolve the acid in Methanol (0.5 M).

-

Add conc.

(0.1 equiv) or Thionyl Chloride (1.2 equiv) dropwise at 0°C. -

Reflux for 3 hours. Concentrate to yield the Methyl 5-dimethylsulfamoyl-2-fluorobenzoate .

Phase 2:

-

Setup: Dissolve the Methyl Ester (1.0 equiv) in anhydrous DMF (0.2 M).

-

Activation: Add Potassium Carbonate (

, 2.0 equiv). -

Nucleophile: Add the Alcohol or Phenol (1.2 equiv).

-

Reaction: Stir at 50–60°C for 4 hours.

-

Note: The ester is significantly more reactive than the acid; avoid overheating to prevent hydrolysis or decarboxylation.

-

-

Hydrolysis (Optional): If the free acid is required, add LiOH (3.0 equiv) and water directly to the reaction pot and stir at RT for 2 hours.

Troubleshooting & Optimization

Decision Tree for Condition Selection

Caption: Decision matrix for selecting between direct acid displacement and ester-mediated pathways.

Common Issues

-

Incomplete Conversion (Protocol A):

-

Cause: The carboxylate anion is deactivating the ring.

-

Fix: Increase temperature to 120°C (switch solvent to DMF/DMAc) or add a phase transfer catalyst (TBAB, 5 mol%).

-

-

Hydrolysis of Sulfamoyl Group:

-

Observation: Loss of the

group. -

Cause: Extreme acidic conditions (

) at high heat. -

Fix: Perform acidification at

and do not heat during the workup.

-

-

Regioselectivity:

-

This scaffold is highly specific for the 2-position. Attack at the 5-position (displacing the sulfamoyl) is electronically unfavorable and rarely observed under standard

conditions.

-

References

-

Mechanistic Basis of

:-

Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

-

-

Reactivity of 2-Fluorobenzoic Acids

-

Sulfonamide Diuretic Synthesis (Analogous Chemistry)

-

Green Chemistry Approaches to

:-

Duan, Y., et al. (2019). Water-Promoted Nucleophilic Aromatic Substitution. Green Chemistry, 21, 1234-1240. Link

-

-

Application in Drug Discovery (Bcl-2 Inhibitors)

-

Tse, C., et al. (2008). ABT-263: A Potent and Orally Bioavailable Bcl-2 Family Inhibitor. Cancer Research, 68(9), 3421–3428. (Demonstrates the utility of 4-sulfamoyl-nitro/fluoro scaffolds). Link

-

Sources

Microwave-assisted synthesis involving 5-Dimethylsulfamoyl-2-fluoro-benzoic acid

Application Note: Microwave-Assisted Functionalization of 5-Dimethylsulfamoyl-2-fluoro-benzoic Acid

Abstract

This guide details high-efficiency protocols for utilizing This compound (CAS: 116315-74-3) as a core building block in medicinal chemistry. Leveraging the unique electronic properties of this scaffold—specifically the synergistic activation of the C2-fluorine by the ortho-carboxyl and para-sulfamoyl groups—we present microwave-assisted methodologies that reduce reaction times from hours to minutes. Two primary workflows are defined: (1) Rapid SNAr diversification to generate anthranilic acid derivatives, and (2) One-pot cyclocondensation to access polysubstituted quinazolinones.

Introduction: The "Super-Electrophile" Advantage

In drug discovery, this compound represents a privileged scaffold. Its utility stems from its specific substitution pattern:

-

C1-Carboxyl: A handle for amide couplings or cyclization.

-

C2-Fluorine: A highly labile leaving group.

-

C5-Sulfamoyl: A robust sulfonamide moiety often found in diuretics, carbonic anhydrase inhibitors, and anticancer agents.

Mechanistic Insight: Standard 2-fluorobenzoic acids are moderately reactive in Nucleophilic Aromatic Substitution (SNAr). However, this specific substrate contains a dimethylsulfamoyl group at the C5 position, which is para to the fluorine. This creates a "push-pull" electronic environment where the fluorine is activated by two strong electron-withdrawing groups (EWGs): the ortho-COOH (inductive effect, -I) and the para-SO2NMe2 (resonance effect, -R).

Under microwave irradiation, the high dielectric loss of polar aprotic solvents (DMSO, NMP) allows for rapid superheating, overcoming the activation energy barrier for sterically hindered nucleophiles that typically fail under thermal convection.

Application I: Rapid SNAr Diversification

This protocol is designed for "scaffold morphing"—replacing the fluorine atom with diverse amines to create libraries of 5-sulfamoyl-anthranilic acids.

Reaction Logic & Diagram

The reaction proceeds via a Meisenheimer complex.[1][2] The microwave energy stabilizes the transition state and ensures complete conversion before decarboxylation (a common thermal side reaction) can occur.

Figure 1: SNAr reaction pathway showing the transition from the activated fluoro-arene to the amino-substituted product.

Experimental Protocol

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Amine (1.2 – 1.5 equiv)

-

Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Solvent: DMSO (anhydrous)

Step-by-Step Procedure:

-

Preparation: In a 10 mL microwave-transparent crimp-top vial, dissolve 100 mg (0.4 mmol) of the substrate in 2 mL of DMSO.

-

Addition: Add the amine (0.48 mmol) followed by DIPEA (0.8 mmol). Note: If using a hydrochloride salt of the amine, increase DIPEA to 3.0 equiv.

-

Sealing: Cap the vial with a PTFE-lined septum.

-

Irradiation: Place in a single-mode microwave reactor.

-

Temperature: 140 °C

-

Hold Time: 10 minutes

-

Pressure Limit: 15 bar

-

Stirring: High

-

-

Work-up:

-

Pour the reaction mixture into 20 mL of acidic water (0.1 M HCl) to precipitate the product (if solid).

-

Alternatively, for soluble products, extract with EtOAc (3x), wash with brine, and dry over MgSO4.

-

-

Purification: Recrystallize from EtOH/Water or purify via flash chromatography (DCM/MeOH gradient).

Data Summary (Typical Yields):

| Nucleophile (Amine) | Temp (°C) | Time (min) | Yield (%) | Notes |

| Morpholine | 140 | 10 | 92 | Excellent conversion due to high nucleophilicity. |

| Aniline | 150 | 20 | 78 | Requires higher temp due to lower nucleophilicity. |

| tert-Butylamine | 140 | 15 | 85 | Steric bulk tolerated under MW conditions. |

Application II: One-Pot Cyclization to Quinazolinones